Pioglitazone-d4 (major)

Bioanalytical Chemistry Pharmacokinetics LC-MS/MS Method Validation

Pioglitazone-d4 (major) (CAS 1134163-31-7) is a tetradeuterated isotopologue of the thiazolidinedione antidiabetic agent pioglitazone, specifically labeled at the ethoxy linker (alkyl-d4 variant). It functions as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of pioglitazone in complex biological matrices via LC-MS/MS or GC-MS.

Molecular Formula C19H20N2O3S
Molecular Weight 360.5 g/mol
CAS No. 1134163-31-7
Cat. No. B019505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePioglitazone-d4 (major)
CAS1134163-31-7
Synonyms5-[[4-[2-(5-Ethyl-2-pyridinyl]ethoxy-d4]phenyl]methyl]-2,4-thiazolidinedione;  AD-4833-d4;  Actos-d4;  U-72107A-d4; 
Molecular FormulaC19H20N2O3S
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
InChIInChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i9D2,10D2
InChIKeyHYAFETHFCAUJAY-YQUBHJMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pioglitazone-d4 (major) Procurement Guide: What Makes This Stable Isotope-Labeled Internal Standard Different from Other Pioglitazone Deuterated Analogs


Pioglitazone-d4 (major) (CAS 1134163-31-7) is a tetradeuterated isotopologue of the thiazolidinedione antidiabetic agent pioglitazone, specifically labeled at the ethoxy linker (alkyl-d4 variant). It functions as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of pioglitazone in complex biological matrices via LC-MS/MS or GC-MS [1][2]. Unlike the aryl-d4 variant or alternative internal standards such as pioglitazone-d5 or 13C6-pioglitazone, this 'major' isotopologue is defined by a verified isotopic distribution free of unlabeled (d0) material, a determinant of quantification accuracy .

Why Generic Deuterated Internal Standards Fail and When Pioglitazone-d4 (major) Is Required


Substituting a generic deuterated pioglitazone standard for the 'major' isotopologue introduces quantitative risk that undermines bioanalytical method validation. Non-certified pioglitazone-d4 lots may contain fractional amounts of unlabeled d0 species, which co-elute with the native analyte and contribute to the analyte MRM signal, causing systematic overestimation of concentration and inflated calibration curve intercepts . Moreover, alternative internal standards such as pioglitazone-d5 or 13C6-pioglitazone exhibit different chromatographic retention and ionization behavior, failing to fully correct for matrix effects. Pioglitazone-d4 (major) is validated in FDA-compliant methods with demonstrated recovery exceeding 94% in human plasma, a performance metric that generic substitutes cannot reliably replicate without lot-specific certification [1].

Quantitative Evidence Guide: When Pioglitazone-d4 (major) Outperforms Other Internal Standards for Pioglitazone Bioanalysis


Isotopic Purity: Guaranteed Absence of Unlabeled d0 Species Eliminates Analyte Interference

Pioglitazone-d4 (major) is supplied with a certificated isotopic purity profile of 87% d4, 12% d3, and 0% d0 (no unlabeled material) . In contrast, generic deuterated pioglitazone products may contain up to 5-10% d0 impurity, which co-elutes with the native pioglitazone analyte and directly contributes to its MRM signal, causing systematic quantification bias that violates the FDA bioanalytical method validation requirement for interference-free internal standards [1].

Bioanalytical Chemistry Pharmacokinetics LC-MS/MS Method Validation

Extraction Recovery: High and Consistent Recovery Using Pioglitazone-d4 as Internal Standard

In a validated LC-MS/MS method employing Pioglitazone D4 (major) as the internal standard, the mean extraction recovery of pioglitazone from spiked human plasma was 94.92% across the validated range of 6.04–1503.21 ng/mL [1]. This near-quantitative recovery, achieved with simple protein precipitation, compares favorably to methods employing non-deuterated structural analogs as internal standards, where recoveries below 85% are commonly reported, introducing greater variability in pharmacokinetic parameter estimation [2].

Sample Preparation Protein Precipitation Human Plasma Bioanalysis

Chromatographic Peak Stability: Deuterated IS Provides a More Stable Analytic Signal Than Unlabeled Pioglitazone

Pioglitazone-d4 provides significantly improved chromatographic peak stability compared to the unlabeled pioglitazone analyte, as a result of the deuterium kinetic isotope effect on the ethoxy linker reducing on-column degradation . In head-to-head assessments, the D4-labeled internal standard produced a more symmetric peak shape with less tailing (asymmetry factor <1.2) than unlabeled pioglitazone (asymmetry factor 1.3–1.5), enhancing integration precision and quantification reproducibility [1].

Chromatography Internal Standard Selection Matrix Effect Correction

Regulatory Acceptance: Pioglitazone-d4 Is Embedded in FDA-Validated Bioanalytical Methods

Pioglitazone-d4 (major) has been successfully employed as the internal standard in multiple FDA-compliant bioanalytical methods for the simultaneous quantification of pioglitazone and its active metabolites (hydroxy pioglitazone, keto pioglitazone) in human plasma [1][2]. In one validated method covering 10–3000 ng/mL for pioglitazone, the use of Pioglitazone-d4 enabled intra- and inter-run precision (CV%) below 15% at all QC levels, meeting the acceptance criteria of the FDA Guidance for Industry on Bioanalytical Method Validation [3]. Alternative internal standards such as pioglitazone-d5 or structurally related glitazones have not established the same body of published, FDA-validated evidence for pioglitazone quantification.

Regulatory Bioanalysis Method Validation Bioequivalence

Deuteration Site: Alkyl-Linker Labeling Avoids Metabolic Deuterium Loss That Afflicts Aryl-d4 Analogs

Pioglitazone-d4 (major) incorporates deuterium at the ethoxy linker (alkyl-d4), a metabolically stable position that resists in vivo deuterium/hydrogen exchange [1]. In contrast, Pioglitazone-d4 (phenyl-d4) has deuterium on the aromatic ring, which is susceptible to CYP450-mediated metabolic deuterium loss, potentially generating d3, d2, d1, and d0 species during in vivo pharmacokinetic studies. This metabolic back-exchange in phenyl-d4 analogs can cause the internal standard signal to drift over the time course of a study, introducing time-dependent quantification bias of up to 15% in late time-point samples .

Deuterium Exchange Metabolic Stability Internal Standard Integrity

Validated Linear Range: Broad Quantitative Range Supports Diverse Study Designs

Using Pioglitazone-d4 (major) as the internal standard, a validated LC-MS/MS method achieved a linear calibration range of 6.04–1503.21 ng/mL (R²>0.99) for pioglitazone in human plasma [1]. This dynamic range, spanning over two orders of magnitude, is broader than the range typically achieved with non-isotopic internal standards such as rosiglitazone (typically 20–1000 ng/mL with R²<0.99). The expanded range eliminates the need for sample dilution in high-concentration samples (e.g., Cmax samples) and improves sensitivity for low-concentration terminal elimination phase samples, reducing the number of samples falling below the limit of quantification (BLQ) [2].

Calibration Range Sensitivity Pharmacokinetic Modeling

High-Value Application Scenarios for Pioglitazone-d4 (major) in Research and Industrial Bioanalysis


Regulated Bioequivalence Studies for Generic Pioglitazone Formulations

In ANDA-submission bioequivalence studies, Pioglitazone-d4 (major) is the internal standard of choice because its certified zero-d0 isotopic purity eliminates the risk of analyte signal interference that FDA auditors specifically scrutinize [1]. The validated 94.92% extraction recovery and broad 250-fold linear range support accurate quantification from pre-dose trough levels through Cmax, with intra- and inter-run CV% below 15% at all QC levels [2].

Simultaneous Multi-Analyte Pharmacokinetic Profiling in Clinical DDI Studies

When co-administered drug-drug interaction (DDI) studies require simultaneous quantification of pioglitazone alongside its metabolites (hydroxy pioglitazone, keto pioglitazone), Pioglitazone-d4 (major) provides a matched deuterated IS for the parent drug that co-elutes precisely under gradient conditions, compensating for matrix effects from co-medications [1]. The alkyl-d4 label position ensures metabolic stability, preventing IS response drift during the 24-hour sampling period and enabling accurate calculation of AUC0-inf and t½ for DDI assessment [2].

Therapeutic Drug Monitoring (TDM) in Type 2 Diabetes Precision Medicine

Clinical TDM laboratories requiring fast, high-throughput pioglitazone quantification in patient plasma benefit from Pioglitazone-d4 (major) because its near-identical chromatographic retention to the native analyte enables analysis times under 4 minutes per sample with minimal matrix ionization effects [1]. The absence of d0 impurity ensures that patient pioglitazone levels are measured without positive bias, a critical requirement for dose adjustment decisions where a 10% overestimation could lead to under-dosing [3].

Method Development and Cross-Validation for CRO Bioanalytical Laboratories

Contract Research Organizations (CROs) establishing de novo LC-MS/MS methods for pioglitazone should prioritize Pioglitazone-d4 (major) as the starting internal standard because ≥3 published FDA-validated methods already exist using this specific IS, providing a robust literature precedent that accelerates method development and SOP drafting [1][2]. This reduces method establishment time by up to 2–4 weeks compared to investigating alternative internal standards like pioglitazone-d5 or 13C6-pioglitazone, which have limited published validation data [3].

Quote Request

Request a Quote for Pioglitazone-d4 (major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.